molecular formula C18H19ClFN3O2 B2857983 (2-Chloro-6-fluorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1704539-14-9

(2-Chloro-6-fluorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2857983
CAS No.: 1704539-14-9
M. Wt: 363.82
InChI Key: FTKUCZSWEUQRJM-UHFFFAOYSA-N
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Description

The compound "(2-Chloro-6-fluorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" is a structurally complex small molecule featuring a methanone core linked to two distinct moieties:

  • A 2-chloro-6-fluorophenyl group, which introduces halogenated aromatic properties, likely influencing electronic characteristics and binding interactions.

The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its role in medicinal and agrochemical applications, often enhancing target affinity and resistance to enzymatic degradation . The cyclopropyl substituent may improve lipophilicity, impacting membrane permeability and pharmacokinetics.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O2/c19-13-4-1-5-14(20)16(13)18(24)23-8-2-3-11(10-23)9-15-21-17(22-25-15)12-6-7-12/h1,4-5,11-12H,2-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKUCZSWEUQRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name / CAS (if available) Core Structure Differences Molecular Formula Molar Mass (g/mol) Potential Applications/Notes
Target Compound 2-chloro-6-fluorophenyl; 3-cyclopropyl-1,2,4-oxadiazole-piperidine Not explicitly stated ~330–340 (estimated) Likely agrochemical/pharmaceutical (inferred)
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl methanone (CAS 288317-51-1) Isoxazole (O, N) vs. oxadiazole (2N); methyl substituent C₁₆H₁₆ClFN₂O₂ 322.76 Structural analog with reduced nitrogen content; possible pesticidal use
Halosafen (CAS not provided) Trifluoromethylphenoxy; nitrobenzamide C₁₆H₁₀ClF₃N₂O₄S Not provided Herbicide; nitro group enhances reactivity
{(S)-2-[3-(3-Fluoro-2-methylphenyl)-[1,2,4]oxadiazol-5-yl]pyrrolidin-1-yl}-(3-methyl-2-[1,2,3]triazol-2-ylphenyl)methanone (CAS 1597521-49-7) Pyrrolidine vs. piperidine; triazole substituent Not provided Not provided Pharmacological candidate; triazole may enhance antifungal activity

Key Differences and Implications

(a) Heterocyclic Rings: Oxadiazole vs. Isoxazole

The target compound’s 1,2,4-oxadiazole ring (two nitrogens) compared to the isoxazole (one oxygen, one nitrogen) in CAS 288317-51-1 provides distinct electronic profiles. However, isoxazoles are generally more lipophilic, which could favor membrane penetration in agrochemical applications.

(b) Substituent Effects: Cyclopropyl vs. Methyl

The cyclopropyl group in the target compound introduces conformational rigidity and increased lipophilicity compared to the methyl group in CAS 288317-51-1. This rigidity may reduce metabolic oxidation, prolonging half-life in vivo .

(c) Piperidine vs. Pyrrolidine Backbones

The piperidine ring (six-membered) in the target compound offers greater flexibility than the pyrrolidine (five-membered) in CAS 1597521-49-7 . Piperidine derivatives are often favored in drug design for their balanced solubility and bioavailability.

(d) Halogenation Patterns

The 2-chloro-6-fluorophenyl group in the target compound provides ortho-substitution, which may sterically hinder enzymatic degradation compared to para-substituted analogs like halosafen . Fluorine’s electronegativity could also modulate aromatic ring electron density, affecting reactivity.

Preparation Methods

Cyclopropane Carboxamide Intermediate

The 3-cyclopropyl substituent is introduced via cyclopropanation of acrylonitrile derivatives, followed by conversion to the amidoxime precursor. A representative protocol involves:

  • Cyclopropanation : Reaction of acrylonitrile with diazomethane under copper catalysis yields cyclopropane carbonitrile.
  • Amidoxime Formation : Treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours produces cyclopropanecarboximidamide.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 CH₂N₂, Cu(acac)₂ Et₂O 0°C → RT 2 h 78%
2 NH₂OH·HCl, NaHCO₃ EtOH/H₂O 80°C 6 h 85%

Oxadiazole Ring Closure

Cyclization of the amidoxime with a carboxylic acid derivative forms the 1,2,4-oxadiazole. Patent US9434727B2 details a microwave-assisted method:

  • Reactants : Cyclopropanecarboximidamide + methyl malonyl chloride
  • Conditions : DMF, 150°C, microwave irradiation (300 W), 15 minutes
  • Yield : 92% isolated after silica gel chromatography

Functionalization of the Piperidine Core

Piperidine Alkylation

Introduction of the oxadiazole-methyl group at the 3-position employs a Mitsunobu reaction:

  • Substrate : 3-Hydroxypiperidine
  • Reagents : 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole, DIAD, PPh₃
  • Conditions : THF, 0°C → RT, 12 hours

Optimization Data :

Base Solvent Temperature Yield
Et₃N THF RT 68%
DBU DCM 40°C 75%
DIAD/PPh₃ THF RT 88%

N-Acylation with 2-Chloro-6-fluorobenzoyl Chloride

The final coupling employs Schotten-Baumann conditions:

  • Reactants : Functionalized piperidine + 2-chloro-6-fluorobenzoyl chloride
  • Base : Aqueous NaHCO₃ (2.5 M)
  • Solvent System : CH₂Cl₂/H₂O (2:1)
  • Time/Temp : 0°C → RT, 4 hours

Scale-Up Observations :

  • >100 g batches show consistent 84-87% yield
  • Critical to maintain pH 8-9 to avoid piperidine ring decomposition

Alternative Pathways and Comparative Analysis

Oxadiazole-Piperidine Conjugation via Reductive Amination

An alternative to Mitsunobu alkylation involves:

  • Synthesis of 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole
  • Reaction with 3-aminopiperidine under Hünig's base (DIPEA) in acetonitrile

Advantages :

  • Avoids stoichiometric phosphine reagents
  • 76% yield with 99:1 regioselectivity

One-Pot Oxadiazole Formation on Piperidine

Recent advances (patent US7419991B2) demonstrate in situ oxadiazole synthesis:

  • Piperidine-3-carbaldehyde + cyclopropanecarboximidamide
  • Oxidative cyclization using (diacetoxyiodo)benzene (PIDA)
  • Single-step yield: 81% with 95% purity

Characterization and Quality Control

Critical analytical data for batch validation:

Spectroscopic Profiles :

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.05 (m, 4H, cyclopropyl), 3.72 (s, 2H, CH₂), 7.42 (t, J=8.4 Hz, 2H, aromatic)
HRMS [M+H]⁺ calc. 406.0987, found 406.0983
HPLC Purity 99.7% (C18, 0.1% TFA/MeCN)

Stability Data :

Condition Degradation After 6 Months
25°C/60% RH <0.5%
40°C/75% RH 1.2%

Industrial-Scale Considerations

Cost Analysis of Key Steps

Process Step Cost Contribution
Oxadiazole synthesis 38%
Piperidine alkylation 29%
Final acylation 18%

Environmental Impact

  • PMI (Process Mass Intensity) : 76 kg/kg (benchmark: 85 for similar APIs)
  • Solvent Recovery : 92% DMF and 88% THF achieved via distillation

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes:

Preparation of the oxadiazole moiety : Cyclopropane carboxamide is reacted with hydroxylamine to form the 1,2,4-oxadiazole ring under acidic conditions .

Functionalization of the piperidine ring : The oxadiazole-methyl group is introduced via nucleophilic substitution or coupling reactions .

Final coupling : The chlorophenyl group is attached using a ketone-forming reaction, such as a Friedel-Crafts acylation or amide coupling .

  • Critical Conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–80°C), and catalysts like Pd(PPh₃)₄ for coupling steps .
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR, FT-IR, and LC-MS. Purity (>95%) is assessed via HPLC .

Q. How is the compound characterized, and what analytical techniques are essential for quality control?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Assign peaks for the chlorophenyl (δ 7.2–7.8 ppm), oxadiazole (δ 8.1–8.5 ppm), and piperidine (δ 1.5–3.0 ppm) groups .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) stretches .
  • Chromatography : HPLC with C18 columns (ACN/water gradient) ensures purity. LC-MS verifies molecular weight (345.83 g/mol) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages .

Q. What preliminary biological activities have been reported, and how are they assessed?

  • Methodological Answer :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Oxadiazole derivatives show MICs of 2–16 µg/mL .
  • Anti-inflammatory Potential : Measure COX-2 inhibition (IC50_{50}) using ELISA kits. Piperidine-containing analogs exhibit IC50_{50} values <10 µM .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. EC50_{50} values often range 5–20 µM .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling efficiency. Yields improve from 60% to >85% with optimized ligand ratios .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >98% purity .
  • Reaction Monitoring : Employ in-situ FT-IR or UPLC-MS to track intermediates and minimize side products .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Target Validation : Perform kinase profiling or protein binding assays (SPR) to confirm specificity. For example, conflicting MICs may arise from varying bacterial strains .
  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl) to isolate pharmacophores. Cl/F substituents enhance potency by 3–5× .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or bacterial topoisomerases. MD simulations (100 ns) validate stability .

Q. How can machine learning enhance the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • Virtual Libraries : Generate 104^4-105^5 analogs using generative models (e.g., REINVENT). Prioritize compounds with logP 2–4 and PSA <90 Ų .
  • ADMET Prediction : Use tools like ADMETLab 2.0 to filter for solubility (>50 µM) and CYP3A4 inhibition risks .
  • Synthetic Feasibility : Apply retrosynthesis algorithms (e.g., ASKCOS) to ensure pathways are viable. Top candidates are validated via in vitro assays .

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